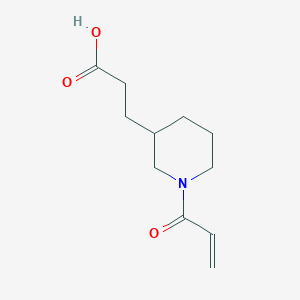
3-(1-Prop-2-enoylpiperidin-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Prop-2-enoylpiperidin-3-yl)propanoic acid is a chemical compound that has been studied extensively in the field of biochemistry and pharmacology. This compound is also known as PPAP, and it has been found to have a range of potential applications in scientific research. In
Mechanism of Action
The mechanism of action of PPAP is not fully understood, but it is believed to act as a modulator of the endocannabinoid system. PPAP has been shown to bind to the CB1 receptor, which is involved in the regulation of various physiological processes such as pain perception, appetite, and mood. PPAP also inhibits the reuptake of endocannabinoids, which can enhance their effects.
Biochemical and Physiological Effects:
PPAP has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. PPAP also has analgesic effects, which may be due to its modulation of the endocannabinoid system. In addition, PPAP has been found to have antidepressant effects, which may be related to its ability to increase the levels of certain neurotransmitters such as serotonin and dopamine.
Advantages and Limitations for Lab Experiments
PPAP has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity, making it suitable for use in biochemical and pharmacological assays. PPAP also has a low toxicity, which makes it safe for use in animal studies. However, one limitation of PPAP is that its mechanism of action is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for research on PPAP. One area of research is the development of PPAP analogs with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of PPAP in the treatment of various diseases. Further studies are also needed to elucidate the mechanism of action of PPAP and its effects on the endocannabinoid system. Overall, PPAP has significant potential as a drug candidate for the treatment of various diseases, and further research is needed to fully explore its potential applications.
Synthesis Methods
The synthesis of PPAP involves the reaction of 3-piperidinone with acryloyl chloride in the presence of a base such as sodium hydroxide. This reaction results in the formation of PPAP as a white solid with a melting point of 118-120°C. The yield of PPAP can be improved by optimizing the reaction conditions, such as the reaction temperature and the molar ratio of reactants.
Scientific Research Applications
PPAP has been studied extensively as a potential drug candidate for the treatment of various diseases. It has been found to have a range of pharmacological activities, including anti-inflammatory, analgesic, and antidepressant effects. PPAP has also been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
3-(1-prop-2-enoylpiperidin-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-2-10(13)12-7-3-4-9(8-12)5-6-11(14)15/h2,9H,1,3-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKDUKSRFCLNSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Prop-2-enoylpiperidin-3-yl)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[2-(4-Bromophenyl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588699.png)
![3-[(1,5-Dimethylpyrazole-4-carbonyl)amino]thiolane-3-carboxylic acid](/img/structure/B7588711.png)
![3-[1-(2-Hydroxy-3-methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588721.png)
![3-[1-(2-Hydroxy-4-methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588725.png)
![3-[[2-(4-Chlorophenyl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588732.png)
![3-[1-(3-Imidazol-1-ylpropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588735.png)
![3-[1-(Thiadiazole-5-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588742.png)

![3-[1-(2-Hydroxy-5-methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588761.png)
![3-[1-(4-Bromo-1-methylpyrrole-2-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588775.png)
![3-[1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588777.png)
![3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588783.png)
![3-[1-(1,3,5-Trimethylpyrazole-4-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588790.png)